molecular formula C14H12N2O3S2 B2723240 3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide CAS No. 868676-99-7

3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide

Cat. No.: B2723240
CAS No.: 868676-99-7
M. Wt: 320.38
InChI Key: VCSIPYWSNRCNBL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .

Scientific Research Applications

Environmental Impact and Risks

Research on benzophenone-3, a compound with structural similarity to "3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide," highlights concerns about its widespread use in sunscreens and potential impacts on aquatic ecosystems. Benzophenone-3 has been found to be lipophilic, photostable, bioaccumulative, and capable of penetrating the blood-brain and placental barriers, raising concerns about its endocrine-disrupting capabilities and the need for further environmental and toxicological studies (Kim & Choi, 2014).

Applications in Materials Science

In materials science, the exploration of condensed thiophenes and their biodegradation is critical. Thiophenes, structurally related to "this compound," are significant in petroleum and fossil fuels, with research focusing on their environmental fate, toxicity, and biodegradation mechanisms. This knowledge is vital for developing strategies to mitigate the environmental impact of these organosulfur compounds (Kropp & Fedorak, 1998).

Health Implications of Similar Compounds

Health implications of related compounds, such as benzophenone-3, are also a significant area of study, especially concerning their potential effects on children and pregnant women. The compound's ability to disrupt endocrine function and penetrate critical biological barriers suggests a need for cautious use of products containing such chemicals, underscoring the importance of further research to fully understand their safety profile (Wnuk et al., 2021).

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c15-10-11-6-8-20-14(11)16-13(17)7-9-21(18,19)12-4-2-1-3-5-12/h1-6,8H,7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSIPYWSNRCNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327592
Record name 3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51086072
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868676-99-7
Record name 3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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